molecular formula C20H15ClO5 B4891511 [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate

[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate

Cat. No.: B4891511
M. Wt: 370.8 g/mol
InChI Key: JBSNGRFWGGHPOE-GDNBJRDFSA-N
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Description

[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate is a complex organic compound characterized by its unique structural features. This compound contains a furan ring, a chlorophenyl group, and a methoxyphenyl acetate moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by a series of reactions including hydrazination, salt formation, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to meet regulatory standards for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties.

Scientific Research Applications

Chemistry

In chemistry, [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications .

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the chlorophenyl and methoxyphenyl groups suggests potential activity against specific biological targets, making it a candidate for drug development .

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, chlorophenyl compounds, and methoxyphenyl acetates. Examples include:

Uniqueness

What sets [2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate apart is its combination of structural features. The presence of both the furan and chlorophenyl groups, along with the methoxyphenyl acetate moiety, provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[2-[(Z)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO5/c1-12(22)25-19-14(4-3-5-17(19)24-2)10-15-11-18(26-20(15)23)13-6-8-16(21)9-7-13/h3-11H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSNGRFWGGHPOE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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